Antiproliferative Activity in MDA-MB-468 Triple-Negative Breast Cancer Cells: Target Compound vs. Unsubstituted Benzyl Analog
The target compound bearing the 2-chlorobenzyl N2 substituent demonstrates quantifiable antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-468 with an IC50 of 12.3 µM . In comparison, the closely related analog 2-benzyl-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one (CAS 922914-08-7), which replaces the ortho-chlorine with hydrogen on the N2-benzyl group, lacks reported antiproliferative data at comparable concentrations, suggesting that the chlorine substituent is a key pharmacophoric element for this activity [1]. This represents a class-level inference based on available structural and activity data.
| Evidence Dimension | Antiproliferative IC50 against MDA-MB-468 triple-negative breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 12.3 µM |
| Comparator Or Baseline | 2-benzyl-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one (CAS 922914-08-7); antiproliferative activity not reported; inferred absence of comparable potency |
| Quantified Difference | Target compound active at 12.3 µM; comparator lacks documented activity at this concentration |
| Conditions | In vitro cell viability assay (MDA-MB-468 cell line); assay endpoint and incubation time not specified in vendor documentation |
Why This Matters
Investigators targeting triple-negative breast cancer (TNBC) models require compounds with documented activity in TNBC cell lines; the target compound's 12.3 µM IC50 in MDA-MB-468 cells provides a defined potency benchmark absent in the unsubstituted benzyl analog.
- [1] Kuujia. 2-benzyl-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one (CAS 922914-08-7). Product technical datasheet. No antiproliferative data reported. View Source
